Methyl 4-amino-4-phenylbutanoate
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Overview
Description
Methyl 4-amino-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of γ-aminobutyric acid (GABA) and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-4-phenylbutanoate can be synthesized through the esterification of 4-amino-3-phenylbutanoic acid. One common method involves reacting 4-amino-3-phenylbutanoic acid hydrochloride with methanol in the presence of thionyl chloride. The reaction is typically carried out at a temperature range of 60-70°C for about 2 hours . The crystalline product is then filtered and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Methyl 4-amino-4-phenylbutanoate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter functions and GABAergic systems.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-4-phenylbutanoate involves its interaction with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission and exert neuroprotective effects . The compound may also influence various molecular pathways involved in neuronal signaling and plasticity .
Comparison with Similar Compounds
Similar Compounds
Phenibut: A derivative of GABA with similar neuroprotective properties.
Baclofen: Another GABA derivative used as a muscle relaxant.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
Methyl 4-amino-4-phenylbutanoate is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other GABA derivatives.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-amino-4-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
RYSSAIDSNHUHBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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